Cas no 84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine)

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring chloro, fluoro, methoxy, and trifluoromethyl substituents, enhances reactivity and selectivity in nucleophilic substitution reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The electron-withdrawing trifluoromethyl group improves metabolic stability in bioactive compounds, while the chloro and fluoro substituents facilitate further functionalization. This compound is particularly useful in the development of active ingredients for crop protection and medicinal chemistry, where its precise substitution pattern enables tailored molecular design. High purity and consistent quality ensure reliable performance in synthetic applications.
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine structure
84737-35-9 structure
Product Name:5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
CAS No:84737-35-9
MF:C6H3ClF4N2O
MW:230.547434091568
CID:3167102
PubChem ID:13026351
Update Time:2025-05-20

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
    • SB60024
    • 84737-35-9
    • Inchi: 1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
    • InChI Key: PWNOIGQLJXJMBK-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C(N=C1C(F)(F)F)F)OC

Computed Properties

  • Exact Mass: 229.9870031Da
  • Monoisotopic Mass: 229.9870031Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35Ų

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089000597-1g
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
84737-35-9 95%
1g
$771.12 2023-08-31
Chemenu
CM165048-1g
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
84737-35-9 95%
1g
$830 2021-08-05
Chemenu
CM165048-1g
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
84737-35-9 95%
1g
$686 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743558-1g
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
84737-35-9 98%
1g
¥7276.00 2024-07-28

Additional information on 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine: A Comprehensive Overview

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, also known by its CAS number 84737-35-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of multiple substituents, including chlorine, fluorine, methoxy, and trifluoromethyl groups, imparts unique chemical properties and makes it a valuable molecule for research and industrial applications.

The structure of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is characterized by its substituted pyrimidine ring. The substitution pattern includes a chlorine atom at position 5, a fluorine atom at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 6. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and stability. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effect, which can enhance the reactivity of the molecule in certain reactions.

Recent studies have highlighted the potential of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine in the field of agrochemicals. Researchers have explored its use as a precursor for herbicides and insecticides due to its ability to inhibit key enzymes involved in plant and insect metabolism. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent activity against several agricultural pests without causing significant harm to non-target organisms. This makes it a promising candidate for sustainable pest management solutions.

In addition to its agricultural applications, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has also found utility in pharmaceutical research. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For example, researchers have investigated its role as a scaffold for developing kinase inhibitors, which are critical targets in cancer therapy. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, making it suitable for drug delivery systems.

The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an intermediate pyrimidine derivative with appropriate substituents. The use of modern catalytic techniques and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic methods. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are valuable for stereochemical studies.

The physical properties of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, such as melting point, solubility, and stability, are critical factors that influence its application in different industries. Studies have shown that this compound exhibits good thermal stability under standard conditions, making it suitable for high-temperature processes. Its solubility characteristics also make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

In conclusion, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, CAS number 84737-35-9, is a versatile compound with wide-ranging applications in agriculture, pharmaceuticals, and materials science. Its unique chemical structure and substituent effects make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry and technology.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent